The Structure and Function of iE-DAP: A Technical Guide
The Structure and Function of iE-DAP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-gamma-Glu-meso-diaminopimelic acid (iE-DAP) is a crucial component of peptidoglycan found in the cell walls of a subset of bacteria, including Gram-negative bacilli and specific Gram-positive bacteria like Bacillus subtilis and Listeria monocytogenes.[1] As the minimal motif recognized by the intracellular pattern recognition receptor Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), iE-DAP plays a pivotal role in initiating the innate immune response to bacterial pathogens.[1][2] This technical guide provides an in-depth overview of the structure of iE-DAP, its mechanism of action, and detailed protocols for its study.
The Chemical Structure of iE-DAP
iE-DAP is a dipeptide with the chemical formula C₁₂H₂₁N₃O₇ and a molecular weight of 319.31 g/mol .[1] Its systematic name is γ-D-glutamyl-meso-diaminopimelic acid.[1]
| Property | Value |
| Chemical Formula | C₁₂H₂₁N₃O₇ |
| Molecular Weight | 319.31 g/mol |
| Synonyms | γ-D-glutamyl-meso-diaminopimelic acid, Gamma-D-Glu-mDAP |
| Appearance | White, lyophilized pellet |
| Solubility | 10 mg/ml in water |
The iE-DAP Signaling Pathway
The recognition of iE-DAP by the cytosolic receptor NOD1 triggers a signaling cascade that culminates in the activation of transcription factors NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and other immune mediators.[1][3]
NOD1 Recognition and Initial Signaling Events
Upon entering the cytoplasm, iE-DAP is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[1][3]
Activation of NF-κB and MAPK Pathways
The interaction between NOD1 and RIP2 initiates a series of downstream signaling events. RIP2 undergoes ubiquitination, which serves as a scaffold for the recruitment of other signaling molecules, including the IKK complex (IKKα, IKKβ, and NEMO) and the TAK1:TAB complex.[3][4]
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NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines like TNF-α and IL-6.[1][3]
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MAPK Activation: The TAK1:TAB complex activates the mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK.[3] These kinases, in turn, activate the transcription factor AP-1, which also contributes to the expression of inflammatory genes.[3]
Caption: The iE-DAP signaling cascade via NOD1 activation.
Quantitative Data on iE-DAP Activity
The following tables summarize the concentration-dependent effects of iE-DAP on bovine mammary epithelial cells (BMECs) after 12 hours of treatment.
Table 1: Effect of iE-DAP on Inflammatory Cytokine mRNA Expression
| iE-DAP Concentration | IL-1β mRNA (fold change) | IL-6 mRNA (fold change) | IL-8 mRNA (fold change) |
| 10 ng/mL | Significantly increased (p < 0.01) | - | - |
| 100 ng/mL | - | Significantly increased (p < 0.01) | Significantly increased (p < 0.01) |
Data adapted from a study on bovine mammary epithelial cells.[1]
Table 2: Effect of iE-DAP on Tight Junction Protein mRNA Expression
| iE-DAP Concentration | ZO-1 mRNA (fold change) | Occludin mRNA (fold change) |
| 100 ng/mL | Significantly reduced (p < 0.05) | - |
| 1000 ng/mL | - | Significantly reduced (p < 0.05) |
Data adapted from a study on bovine mammary epithelial cells.[1]
Table 3: Effect of iE-DAP on Transepithelial Electrical Resistance (TEER)
| iE-DAP Concentration | TEER (% of control) |
| 100 ng/mL | Significantly decreased (p < 0.05) |
Data adapted from a study on bovine mammary epithelial cells.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of iE-DAP.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of iE-DAP on a cellular level.
Caption: A generalized workflow for studying iE-DAP's cellular effects.
HEK-Blue™ hNOD1 SEAP Reporter Assay
This assay utilizes a HEK293 cell line engineered to stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hNOD1 cells
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HEK-Blue™ Detection medium
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iE-DAP
-
96-well plates
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Spectrophotometer (620-655 nm)
Protocol:
-
Cell Seeding: Plate HEK-Blue™ hNOD1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of their growth medium.
-
Stimulation: Add 20 µL of iE-DAP at various concentrations to the wells. Include a negative control (medium only).
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Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Readout: Incubate the plate at 37°C for 1-2 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of SEAP produced, which reflects NF-κB activation.
NF-κB Luciferase Reporter Assay
This assay involves transiently transfecting cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
iE-DAP
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Stimulation: After 24 hours, replace the medium with fresh medium containing various concentrations of iE-DAP.
-
Incubation: Incubate the cells for another 6-24 hours.
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Readout: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a measure of the integrity of epithelial cell monolayers. A decrease in TEER indicates a disruption of tight junctions.
Materials:
-
Epithelial cells (e.g., Caco-2, T84, or primary epithelial cells)
-
Transwell® inserts (0.4 µm pore size)
-
Epithelial voltohmmeter with "chopstick" electrodes
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Cell culture medium
Protocol:
-
Cell Seeding: Seed epithelial cells on Transwell® inserts and culture them until a confluent monolayer with stable TEER is formed.
-
Treatment: Add iE-DAP at desired concentrations to the apical and/or basolateral compartments of the Transwell®.
-
Measurement: At various time points, measure the electrical resistance across the cell monolayer using an epithelial voltohmmeter.
-
Calculation: Subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²).
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to quantify the mRNA levels of target genes, such as those encoding cytokines or tight junction proteins.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
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Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from iE-DAP-treated and control cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix in a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-8)
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Cell culture supernatants from iE-DAP-treated and control cells
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Microplate reader
Protocol:
-
Assay Procedure: Follow the protocol provided with the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and then a substrate for color development.
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Standard Curve: Generate a standard curve using known concentrations of the recombinant cytokine.
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Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Quantification: Determine the concentration of the cytokine in the samples by interpolating from the standard curve.
Conclusion
iE-DAP is a potent bacterial-derived immunomodulator that is central to the innate immune recognition of a specific subset of bacteria. Its interaction with the intracellular receptor NOD1 initiates a well-defined signaling cascade, leading to the production of inflammatory mediators. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the biological activities of iE-DAP and to screen for novel modulators of the NOD1 signaling pathway. A thorough understanding of the structure and function of iE-DAP is critical for the development of new therapeutic strategies for infectious and inflammatory diseases.
References
- 1. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
